t-Butyl 1-benZylaZetidine-2-carboxylate
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Overview
Description
t-Butyl 1-benZylaZetidine-2-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in organic chemistry due to their unique structural and chemical properties. The presence of the t-butyl and benzyl groups in this compound adds to its stability and reactivity, making it a valuable compound for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Butyl 1-benZylaZetidine-2-carboxylate typically involves the reaction of azetidine with t-butyl chloroformate and benzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Formation of Azetidine Intermediate: Azetidine is synthesized through the cyclization of appropriate precursors under basic conditions.
Addition of t-Butyl Group: The azetidine intermediate is then reacted with t-butyl chloroformate in the presence of a base such as triethylamine to introduce the t-butyl group.
Introduction of Benzyl Group: Finally, benzylamine is added to the reaction mixture to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
t-Butyl 1-benZylaZetidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted azetidines.
Scientific Research Applications
t-Butyl 1-benZylaZetidine-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of t-Butyl 1-benZylaZetidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in various chemical reactions, leading to the formation of different products. The presence of the t-butyl and benzyl groups enhances its stability and reactivity, making it a versatile compound in organic synthesis.
Comparison with Similar Compounds
t-Butyl 1-benZylaZetidine-2-carboxylate can be compared with other similar compounds such as:
t-Butyl 1-piperaziencarboxylate: Another t-butyl-substituted compound with similar reactivity but different structural features.
Indole derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities and chemical reactivity.
The uniqueness of this compound lies in its azetidine core, which imparts distinct chemical properties compared to other heterocyclic compounds.
Properties
IUPAC Name |
tert-butyl 1-benzylazetidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)13-9-10-16(13)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQWWDCOOLDTRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN1CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C1CCN1CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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